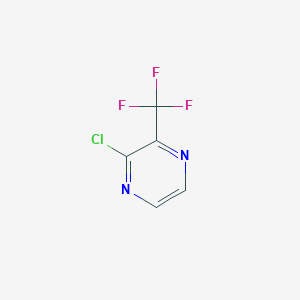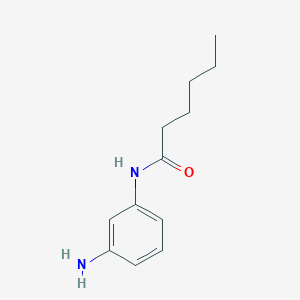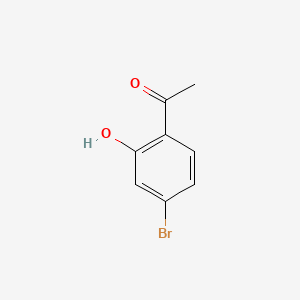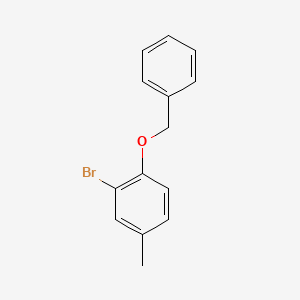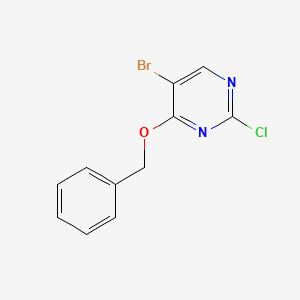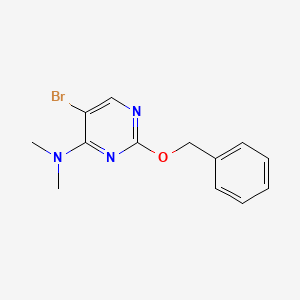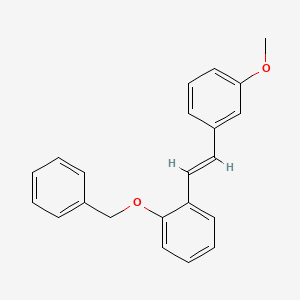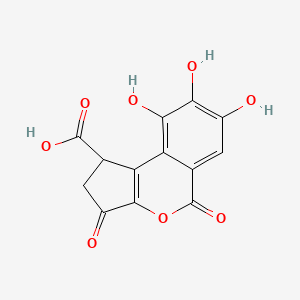
Brevifolincarboxylic acid
Descripción general
Descripción
Brevifolincarboxylic acid is a polyphenolic compound that has been isolated from various plant species. It is known for its presence in the leaves of Punica granatum, as well as in Flueggea microcarpa and Euphorbia hirta. The compound has been the subject of several studies due to its interesting chemical properties and potential biological activities, such as antiviral and antioxidant effects .
Synthesis Analysis
While the papers provided do not detail a synthetic route for brevifolincarboxylic acid, they do describe its isolation from natural sources. For instance, it has been extracted from the leaves of Punica granatum and Flueggea microcarpa using chromatographic techniques . The compound has also been isolated from Euphorbia hirta, along with its derivatives, through the use of ethanol extraction followed by chromatographic separation .
Molecular Structure Analysis
The molecular structure of brevifolincarboxylic acid has been elucidated using various spectroscopic methods, including NMR spectroscopy. The 1H and 13C NMR spectra of brevifolincarboxylic acid have been recorded and assigned, providing valuable information about its molecular framework . Additionally, the absolute configurations of brevifolincarboxylic acid derivatives have been determined using single-crystal X-ray diffraction analysis and ECD data .
Chemical Reactions Analysis
Brevifolincarboxylic acid and its derivatives have been shown to participate in various chemical interactions. For example, the interaction between brevifolincarboxylic acid and bovine serum albumin has been studied, revealing that the compound binds to the protein through hydrophobic interactions and hydrogen bonding, inducing a conformational change in the protein . Moreover, methyl brevifolincarboxylate, a derivative of brevifolincarboxylic acid, has been found to inhibit the replication of influenza A virus by targeting the PB2 cap-binding domain .
Physical and Chemical Properties Analysis
The physical and chemical properties of brevifolincarboxylic acid have been characterized through various analytical techniques. The compound's interaction with light and its effect on biological systems have been studied using fluorescence, circular dichroism (CD), Fourier transform infrared (FT-IR), and Raman spectroscopy . Additionally, the crystal structure of brevifolincarboxylic acid has been determined, revealing intramolecular hydrogen bonds and a planar structure of the acid molecule . The compound's vasorelaxant effects have also been documented, showing its ability to affect vascular smooth muscle tone .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Sciences
- Application : Brevifolincarboxylic acid has been found in the aerial parts of Euphorbia hirta, a plant known for its various biological activities .
- Method of Application : The compound was isolated from an ethanol extract of the plant .
- Results : While the specific outcomes related to Brevifolincarboxylic acid were not detailed, Euphorbia hirta is known for its antidiabetic, anti-inflammatory, and hepatoprotective activities .
-
Chemistry and Biochemistry
- Application : Brevifolincarboxylic acid is one of the polyphenols found in Geranium thunbergii .
- Method of Application : The compound was identified using quantitative nuclear magnetic resonance (qNMR), a method for accurate quantification of natural compounds in extracts .
- Results : The study found that the contents of polyphenols, including Brevifolincarboxylic acid, in G. thunbergii from Japan were higher than those from China .
-
Biotechnology
- Application : Brevifolincarboxylic acid is a component of Gallic Acid, a biomolecule with versatile applications in different fields .
- Method of Application : The compound can be detected and quantified in a wide variety of biological matrices .
- Results : Gallic acid and its derivatives, including Brevifolincarboxylic acid, have been reported to exhibit a number of biological and pharmacological properties .
-
Biotechnology
- Application : Brevifolincarboxylic acid is a component of Gallic Acid, a biomolecule with versatile applications in different fields .
- Method of Application : The compound can be detected and quantified in a wide variety of biological matrices .
- Results : Gallic acid and its derivatives, including Brevifolincarboxylic acid, have been reported to exhibit a number of biological and pharmacological properties .
-
Phytochemistry
- Application : Recent studies have revealed the presence of Brevifolincarboxylic acid in the aerial parts of Alchemilla viridiflora .
- Method of Application : The compound was identified through phytochemical analysis .
- Results : The presence of Brevifolincarboxylic acid contributes to the plant’s biological activities .
-
Nanotechnology and Polymers
- Application : Carboxylic acids, including Brevifolincarboxylic acid, have applications in the modification of the surface of nanoparticles and nanostructures .
- Method of Application : The compound can be used in the synthesis or modification of nanomaterials .
- Results : The use of carboxylic acids can enhance the properties and performance of nanomaterials .
-
Organic Synthesis
- Application : Brevifolincarboxylic acid, as a carboxylic acid, can be used in organic synthesis .
- Method of Application : Carboxylic acids can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .
- Results : The use of carboxylic acids can lead to a wide variety of products with diverse properties .
-
Surface Modification
- Application : Brevifolincarboxylic acid can be used in the modification of the surface of nanoparticles and nanostructures .
- Method of Application : Carboxylic acids can be used to modify the surface of metallic nanoparticles, carbon nanotubes, and graphene .
- Results : The use of carboxylic acids can enhance the properties and performance of these nanomaterials .
-
Pharmacokinetics
- Application : Brevifolincarboxylic acid has been studied in pharmacokinetic research .
- Method of Application : The compound can be quantified in biological matrices using techniques such as high-performance liquid chromatography–mass spectrometry (HPLC–MS/MS) .
- Results : Brevifolincarboxylic acid, along with other compounds like gallic acid, has been reported to have various biological activities including antidiabetic, anti-inflammatory, antioxidant, and hepatoprotective activities .
Propiedades
IUPAC Name |
7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJWMFPFMLRLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brevifolincarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)
